2-Thiouric acid

Overview

Description

It is a primary inactive metabolite of several immunosuppressive drugs, including azathioprine, mercaptopurine, and thioguanine . These drugs are commonly used in the treatment of various malignancies, rheumatic diseases, dermatologic conditions, inflammatory bowel disease, and for preventing organ transplant rejection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiouric acid can be synthesized through the oxidation of thiopurine derivatives. One common method involves the oxidation of 6-thioguanine by xanthine oxidase, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of thiopurine derivatives using xanthine oxidase. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Thiouric acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various sulfur-containing compounds.

Reduction: It can be reduced to form thiopurine derivatives.

Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products Formed:

Oxidation: Sulfur-containing uric acid derivatives.

Reduction: Thiopurine derivatives.

Substitution: Various substituted uric acid derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Thiouric acid is primarily recognized for its role as a metabolite of 6-mercaptopurine, a drug used in the treatment of certain cancers and autoimmune diseases. The conversion of 6-mercaptopurine to this compound is crucial in understanding the pharmacokinetics of thiopurine drugs.

Metabolism and Pharmacokinetics

- Metabolic Pathway : 6-mercaptopurine is oxidized to 6-thioxanthine, which is further converted to this compound. This pathway is mediated by xanthine oxidase (XO) and aldehyde oxidase (AO) enzymes, highlighting the importance of this compound in drug metabolism .

- Clinical Relevance : Elevated levels of this compound can indicate the metabolic response to thiopurine therapy, affecting treatment efficacy and toxicity profiles. Monitoring its levels can help optimize dosing strategies in clinical settings .

Biochemical Applications

This compound has been utilized in various biochemical studies due to its ability to interact with nucleic acids.

RNA Recognition

Recent studies have shown that incorporating 2-thiouracil (the nucleobase form of this compound) into peptide nucleic acids (PNAs) enhances their ability to bind RNA duplexes. This property makes it a valuable tool for developing RNA-targeting probes and therapeutics.

- Enhanced Binding : The incorporation of 2-thiouracil into PNAs stabilizes triplex formations with RNA, allowing for selective recognition of RNA duplexes over single-stranded RNA .

- Therapeutic Potential : These modified PNAs have shown promise in inhibiting specific RNA functions, such as pre-microRNA maturation, suggesting potential applications in gene regulation and therapeutic interventions .

Environmental Science

In environmental chemistry, this compound has been studied for its role in bioremediation processes.

Bioconversion Processes

Cyanobacteria such as Anacystis nidulans utilize sulfur compounds like this compound during metabolic processes that convert solar energy into chemical energy.

- Hydrogen Peroxide Production : Research indicates that under specific metabolic conditions, cyanobacteria can produce hydrogen peroxide while utilizing sulfur compounds, which could be harnessed for biotechnological applications .

- Nutrient Cycling : The presence of thiol compounds can influence nutrient cycling and microbial activity in aquatic ecosystems, potentially impacting water quality and ecosystem health.

Summary Table of Applications

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Medicinal Chemistry | Metabolite of 6-mercaptopurine | Important for understanding drug metabolism and toxicity |

| Biochemical Studies | Enhances RNA binding in PNAs | Potential for RNA-targeting therapeutics |

| Environmental Science | Role in bioconversion processes by cyanobacteria | Impacts on nutrient cycling and hydrogen peroxide production |

Mechanism of Action

2-Thiouric acid exerts its effects primarily through its role as a metabolite of thiopurine drugs. Thiopurine drugs are converted into this compound by xanthine oxidase. This conversion is crucial for the drugs’ immunosuppressive effects, as it helps regulate the levels of active thiopurine metabolites in the body . The molecular targets and pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cells, such as activated T-lymphocytes .

Comparison with Similar Compounds

Uric Acid: The parent compound of 2-thiouric acid, lacking the sulfur atom.

Thiopurine Derivatives: Compounds such as 6-thioguanine, mercaptopurine, and azathioprine, which are metabolized into this compound.

Uniqueness: this compound is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Unlike uric acid, this compound is a direct metabolite of thiopurine drugs and plays a crucial role in their pharmacological effects .

Biological Activity

2-Thiouric acid, a thiourea derivative, has garnered interest in the scientific community due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound is primarily known as a metabolite of 6-mercaptopurine (6-MP), an immunosuppressive drug used in the treatment of various conditions, including inflammatory bowel disease and certain cancers. The conversion of 6-MP to this compound occurs mainly through the action of xanthine oxidase (XO), which catalyzes the oxidation of 6-MP to 6-thioxanthine, subsequently leading to the formation of this compound . This metabolic pathway is crucial for understanding both the therapeutic effects and potential side effects associated with thiopurine therapy.

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including those related to breast, pancreatic, and prostate cancers. Notably, some derivatives have reported IC50 values as low as 1.50 µM against human leukemia cell lines . The mechanisms underlying these effects include:

- Induction of Apoptosis : Research indicates that this compound may promote apoptosis in cancer cells by altering cell cycle dynamics and increasing lactate dehydrogenase (LDH) activity, suggesting cell damage and death .

- Targeting Molecular Pathways : The compound appears to influence key signaling pathways involved in cancer progression, such as angiogenesis and cell proliferation .

Antibacterial Activity

This compound has also shown promising antibacterial properties. Studies indicate that it exhibits activity against various pathogenic bacteria such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone . This suggests its potential use as a therapeutic agent in treating bacterial infections.

Antioxidant Activity

The antioxidant capacity of this compound has been explored, revealing its ability to scavenge free radicals effectively. In vitro assays have demonstrated strong reducing potential against ABTS and DPPH radicals, with IC50 values indicating significant antioxidant activity . This property may contribute to its protective effects against oxidative stress-related diseases.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of thiourea derivatives against neurodegenerative diseases. Compounds similar to this compound have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. The inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Case Studies

- In Vitro Study on Cancer Cell Lines : A study evaluated the effects of various thiourea derivatives on MCF-7 breast cancer cells. Results indicated that treatment with these compounds led to significant reductions in cell viability and alterations in cell morphology indicative of apoptosis .

- Antibacterial Efficacy Assessment : Another study assessed the antibacterial properties of a series of thiourea derivatives against clinical isolates. The results demonstrated that certain derivatives exhibited substantial antibacterial activity with inhibition zones comparable to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing high-purity 2-Thiouric acid in laboratory settings?

Answer: Synthesis typically involves controlled anhydrous conditions with xanthine oxidase inhibitors to prevent degradation. Thiolation agents like Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) are used under nitrogen atmosphere, followed by purification via reverse-phase HPLC or column chromatography. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) .

Q. How can researchers validate the detection of this compound in biological matrices (e.g., urine, plasma)?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C- or ²H-labeled analogs) is recommended. Method validation should include recovery rates (≥85%), matrix effects (<15% variability), and limits of detection (LOD ≤ 1 ng/mL). Cross-reactivity testing against structurally similar thiolated metabolites (e.g., 6-Thioguanine) is critical to avoid false positives .

Q. What are the key stability considerations for storing this compound solutions?

Answer: Aqueous solutions degrade rapidly under light and oxygen. Store lyophilized powder at -20°C in amber vials under argon. For short-term use (≤48 hrs), prepare fresh solutions in deoxygenated PBS (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze oxidation .

Advanced Research Questions

Q. How should experimental designs account for contradictory data on this compound’s role in oxidative stress modulation?

Answer: Contradictions arise from differing in vitro vs. in vivo redox environments. Use a tiered approach:

In vitro: Quantify ROS scavenging in cell-free systems (e.g., ORAC assay) under controlled O₂ levels (5–21%).

In vivo: Employ knockout models (e.g., Nrf2⁻/⁻ mice) to isolate this compound’s effects from endogenous antioxidant pathways.

Data reconciliation: Apply multivariate analysis (e.g., PCA) to distinguish direct antioxidant activity from indirect gene regulation effects .

Q. What methodologies resolve discrepancies in reported binding affinities of this compound with human serum albumin (HSA)?

Answer: Discrepancies stem from assay conditions (temperature, ionic strength). Standardize protocols:

- Use fluorescence quenching assays with HSA (10 µM) in Tris buffer (pH 7.4, 150 mM NaCl).

- Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).

- Compare results across orthogonal techniques (e.g., surface plasmon resonance) to confirm stoichiometry and binding constants .

Q. How can researchers optimize in vivo pharmacokinetic studies of this compound to address bioavailability limitations?

Answer:

- Formulation: Use nanoemulsions (e.g., TPGS-based) to enhance solubility.

- Dosing: Administer via osmotic pumps for steady-state plasma concentrations.

- Analytical rigor: Combine microdialysis with LC-MS/MS to measure free vs. protein-bound fractions in real time .

Q. What experimental designs are optimal for studying pH-dependent degradation pathways of this compound?

Answer:

- Kinetic studies: Incubate this compound (1 mM) in buffered solutions (pH 1–13) at 37°C.

- Detection: Use HPLC-UV (λ = 254 nm) to quantify degradation products (e.g., thiourea, uric acid).

- Mechanistic analysis: Apply Arrhenius plots to determine activation energy (Ea) and identify rate-limiting steps. Include controls for temperature and ionic strength effects .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address variability in enzymatic assays involving this compound?

Answer:

- Normalization: Express activity relative to housekeeping enzymes (e.g., lactate dehydrogenase).

- Inhibitor controls: Include allopurinol to block xanthine oxidase interference.

- Statistical models: Use mixed-effects regression to account for batch-to-batch enzyme variability .

Q. What strategies validate the specificity of this compound antibodies in immunohistochemistry?

Answer:

- Pre-absorption controls: Incubate antibodies with excess this compound (10x concentration) to confirm signal loss.

- Cross-reactivity screening: Test against tissue sections from knockout models or siRNA-treated cells.

- Quantitative correlation: Compare antibody staining intensity with LC-MS/MS metabolite levels in adjacent tissue slices .

Q. Contradictions in Current Literature

Properties

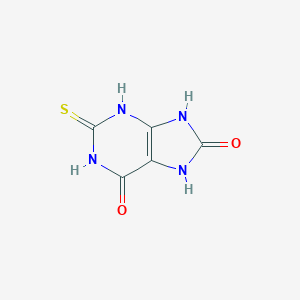

IUPAC Name |

2-sulfanylidene-7,9-dihydro-3H-purine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2S/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAXHCJXSLHZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166751 | |

| Record name | 2-Thiouric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15986-31-9 | |

| Record name | 2,3,7,9-Tetrahydro-2-thioxo-1H-purine-6,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiouric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22716 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiouric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopurine-6,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37W3JKB4JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.